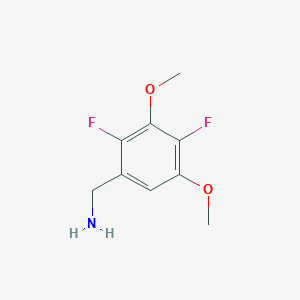
(2,4-Difluoro-3,5-dimethoxyphenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Difluoro-3,5-dimethoxyphenyl)methanamine is an organic compound with the molecular formula C15H15F2NO2 It is a derivative of methanamine, featuring two fluorine atoms and two methoxy groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-3,5-dimethoxyphenyl)methanamine can be achieved through several methods. One common approach involves the reduction of 2,4-difluoro-3,5-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent . This method provides a straightforward route to obtain the desired amine compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2,4-Difluoro-3,5-dimethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the functional groups attached to the phenyl ring.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted phenylmethanamines.
科学的研究の応用
(2,4-Difluoro-3,5-dimethoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,4-Difluoro-3,5-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects on biological systems are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .
類似化合物との比較
Similar Compounds
2,4-Dimethoxybenzylamine: This compound is similar in structure but lacks the fluorine atoms present in (2,4-Difluoro-3,5-dimethoxyphenyl)methanamine.
3,4-Dimethoxybenzeneethanamine: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of both fluorine and methoxy groups in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity. These features distinguish it from other similar compounds and make it a valuable subject of study in various scientific fields.
特性
分子式 |
C9H11F2NO2 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
(2,4-difluoro-3,5-dimethoxyphenyl)methanamine |
InChI |
InChI=1S/C9H11F2NO2/c1-13-6-3-5(4-12)7(10)9(14-2)8(6)11/h3H,4,12H2,1-2H3 |
InChIキー |
FCJSGLOBJHTIAG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)CN)F)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


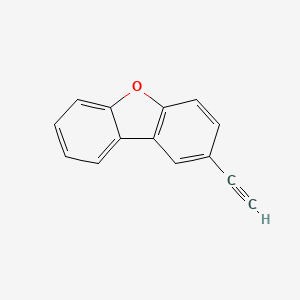

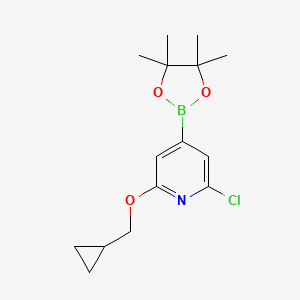
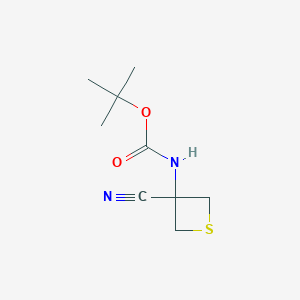
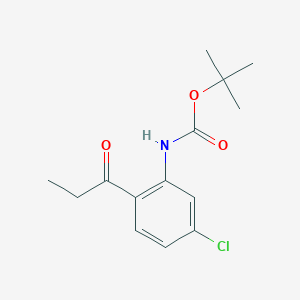

![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)
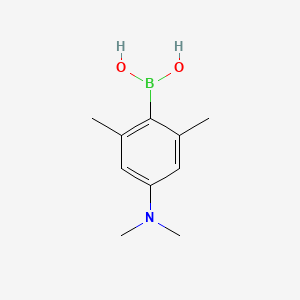

![[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B12846023.png)
![Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B12846026.png)
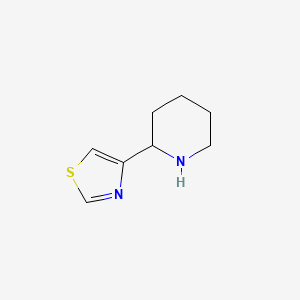
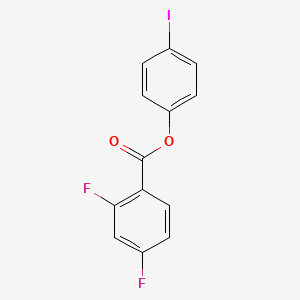
![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)
